2-Methyl-6-(trifluoromethyl)morpholin-3-one
Overview
Description
2-Methyl-6-(trifluoromethyl)morpholin-3-one: is a chemical compound with the molecular formula C6H8F3NO2 and a molecular weight of 183.13 g/mol It is a morpholine derivative characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 2-position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(trifluoromethyl)morpholin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylmorpholine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(trifluoromethyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: 2-Methyl-6-(trifluoromethyl)morpholin-3-one is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the development of new materials and formulations .
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)morpholin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
2-Methylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
6-(Trifluoromethyl)morpholine: Lacks the methyl group at the 2-position, affecting its reactivity and applications.
Uniqueness: The combination of these groups can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)morpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c1-3-5(11)10-2-4(12-3)6(7,8)9/h3-4H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSGZJRFOAFLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(O1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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